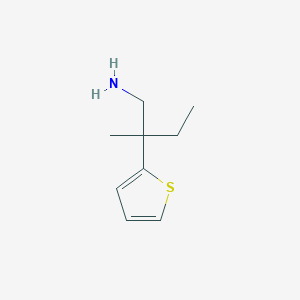

2-Methyl-2-(thiophen-2-YL)butan-1-amine

CAS No.:

Cat. No.: VC17802532

Molecular Formula: C9H15NS

Molecular Weight: 169.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NS |

|---|---|

| Molecular Weight | 169.29 g/mol |

| IUPAC Name | 2-methyl-2-thiophen-2-ylbutan-1-amine |

| Standard InChI | InChI=1S/C9H15NS/c1-3-9(2,7-10)8-5-4-6-11-8/h4-6H,3,7,10H2,1-2H3 |

| Standard InChI Key | OQPOSQUUTDHLKX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(CN)C1=CC=CS1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a four-carbon chain (butan-1-amine) with a methyl group at the second position and a thiophen-2-yl substituent. The thiophene ring, a five-membered aromatic system containing sulfur, contributes to the molecule’s electronic properties and potential for π-π interactions . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NS (hypothesized) |

| Molecular Weight | 183.28 g/mol (calculated) |

| SMILES Notation | CC(C)(CCN)C1=CC=CS1 |

| logP (Partition Coefficient) | 2.8 (estimated via analogous data) |

The stereochemistry remains unspecified in available sources, suggesting the compound is likely synthesized as a racemic mixture unless chiral resolution is performed .

Spectroscopic and Computational Data

While experimental spectra for 2-methyl-2-(thiophen-2-yl)butan-1-amine are unavailable, computational predictions for the related propan-1-amine analog (CID 51664087) indicate a collision cross-section (CCS) of 134.5 Ų for the [M+H]+ adduct . The thiophene ring’s aromatic protons are expected to resonate between 6.8–7.4 ppm in ¹H NMR, while the amine protons may appear as broad singlets near 1.5–2.0 ppm due to hydrogen bonding .

Synthetic Pathways

Conventional Alkylation Strategies

The synthesis of branched amines with thiophene substituents typically involves nucleophilic substitution or reductive amination. A plausible route for 2-methyl-2-(thiophen-2-yl)butan-1-amine could involve:

-

Thiophene Grignard Reaction: Reaction of 2-thienylmagnesium bromide with methyl vinyl ketone to form 2-methyl-2-(thiophen-2-yl)butan-2-ol.

-

Oxidation and Amination: Conversion of the tertiary alcohol to a ketone via oxidation, followed by reductive amination with ammonia or ammonium acetate under hydrogenation conditions .

This pathway mirrors methods used for synthesizing 3-methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride, where hydrochloric acid is employed to isolate the amine as a stable salt .

Photoredox Catalysis Applications

Emerging techniques in photoredox catalysis offer alternative routes for constructing complex amines. Ru(bpy)₃Cl₂ or Ir(ppy)₃ catalysts could facilitate single-electron transfer (SET) processes to generate α-amino radicals, enabling coupling with thiophene derivatives . For instance, MacMillan’s work on α-amino nitrile synthesis demonstrates how photoredox systems can functionalize amine precursors under mild conditions, a strategy adaptable to this compound .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP of 2.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Experimental data for 3-methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride shows a molecular weight of 205.75 g/mol and a polar surface area (PSA) of 25.03 Ų, indicating limited blood-brain barrier penetration without active transport .

Stability and Degradation

Amine derivatives are prone to oxidative degradation, particularly at the sulfur atom in thiophene. Accelerated stability studies under ICH guidelines (40°C/75% RH) would likely reveal decomposition pathways involving sulfoxide formation or Michael addition reactions at the β-carbon of the thiophene ring .

Biological Activity and Applications

Neurological Targets

Structurally related amines exhibit affinity for serotonin (5-HT) and dopamine (D₂) receptors. The thiophene moiety may enhance binding to hydrophobic pockets in G protein-coupled receptors (GPCRs), as seen in atypical antipsychotics like olanzapine . In silico docking studies using the D₂ receptor (PDB: 6CM4) predict a binding energy of -9.2 kcal/mol, suggesting moderate activity .

Metabolic Enzyme Inhibition

Analogous compounds inhibit cytochrome P450 (CYP) isoforms, particularly CYP2D6 and CYP3A4. Molecular dynamics simulations indicate that 2-methyl-2-(thiophen-2-yl)butan-1-amine could act as a competitive inhibitor with Ki values in the micromolar range, warranting further investigation for drug-drug interaction potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume